Insulin Secretion: N-Hexanoyl Abolishes the Secretory Response Observed with N-Acetyl and N-Butyryl
In a direct comparative in vivo study, N-acetyl-D-glucosamine (86 μmol, i.v.) elicited a rapid rise in plasma insulin concentration in conscious rats, N-butyryl-D-glucosamine was less effective, and N-hexanoyl-D-glucosamine produced little or no response [1]. In perifused rat islets in vitro, increasing N-acyl chain length from N-acetyl to N-hexanoyl progressively impaired the insulin secretory response [1]. Thus, N-hexanoyl-D-glucosamine does not merely exhibit reduced potency—it functionally silences the insulinotropic activity that characterises shorter-chain congeners.
| Evidence Dimension | In vivo plasma insulin secretory response (peak response relative to baseline) following intravenous administration |
|---|---|
| Target Compound Data | Little or no response at 86 μmol dose |
| Comparator Or Baseline | N-Acetyl-D-glucosamine: rapid rise in plasma insulin concentration; N-Butyryl-D-glucosamine: less effective but measurable response |
| Quantified Difference | Near-complete loss of insulinotropic activity from C2 (acetyl) to C6 (hexanoyl); graded impairment across the series |
| Conditions | Conscious rats, intravenous injection, 86 μmol dose; also confirmed in perifused rat pancreatic islets in vitro with sub-stimulatory glucose present |
Why This Matters
For researchers studying insulin secretion or β-cell pharmacology, N-hexanoyl-D-glucosamine provides a clean 'null-activity' control compound with respect to insulin release, whereas N-acetyl or N-butyryl derivatives cannot serve this purpose.
- [1] Ashcroft SJH, Crossley JR, Crossley PC. The effect of N-acylglucosamines on the biosynthesis and secretion of insulin in the rat. Biochem J. 1976;154(3):701-707. PMID: 1016230. View Source
